1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone

Description

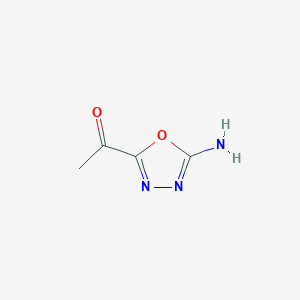

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2(8)3-6-7-4(5)9-3/h1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOHDVNYCCMMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504581 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74949-72-7 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 5 Amino 1,3,4 Oxadiazol 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which is invaluable for determining the structure of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and chemical environment of each atom can be deduced.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone, distinct signals corresponding to the different types of protons are observed. The protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration. The methyl protons (-CH₃) of the ethanone (B97240) group give rise to a sharp singlet. Aromatic protons in derivatives would appear in the downfield region of the spectrum, with their multiplicity and coupling constants providing information about the substitution pattern on the aromatic ring. For instance, in related 1,3,4-oxadiazole (B1194373) derivatives, aromatic protons have been observed in the range of δ 7.26-7.76 ppm.

Table 1: ¹H-NMR Spectral Data for this compound and Related Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amino) | Variable, broad singlet | s (br) |

| -CH₃ (Ethanone) | ~2.5 | s |

Note: 's' denotes a singlet, 'br' denotes a broad signal, and 'm' denotes a multiplet. The chemical shifts for aromatic protons are generalized for derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the ethanone group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-220 ppm. The two carbons of the 1,3,4-oxadiazole ring will show distinct signals, with their chemical shifts influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. The carbon of the methyl group (-CH₃) will appear in the upfield region of the spectrum.

Table 2: ¹³C-NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~190 |

| C-2 (Oxadiazole) | ~165 |

| C-5 (Oxadiazole) | ~155 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the primary amino group (-NH₂) are typically observed as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the ketone group is expected to produce a strong absorption band around 1670-1720 cm⁻¹. The C=N stretching vibration of the oxadiazole ring usually appears in the 1630-1680 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring is typically found in the range of 1020-1250 cm⁻¹. documentsdelivered.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3100-3500 |

| Ketone (C=O) | C=O Stretch | 1670-1720 |

| Oxadiazole Ring | C=N Stretch | 1630-1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the compound.

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system of the 1,3,4-oxadiazole ring, along with the amino and ethanone substituents, influences the position of the absorption maxima. Typically, 1,3,4-oxadiazole derivatives exhibit absorption bands in the range of 240–420 nm. researchgate.net The λ_max values are sensitive to the solvent polarity and the nature of substituents on the molecule. For instance, electron-donating groups like the amino group can cause a bathochromic (red) shift in the absorption maximum.

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~280-320 | Ethanol (B145695) |

Note: The λ_max values are estimates and can be influenced by the specific derivative and solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the structural elucidation of novel synthesized compounds, including derivatives of this compound. It provides essential information regarding the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. nih.gov

Mass spectrometry is instrumental in confirming the molecular formula of synthesized 1,3,4-oxadiazole derivatives by identifying the molecular ion peak (M+). nih.gov The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound, providing strong evidence for its successful synthesis. For instance, in the electron impact mass spectrum (EI-MS) of 2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl} amino)benzonitrile, a derivative, the molecular ion peak (M+) was observed at an m/z of 366, confirming its molecular weight. uzh.ch

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. This process, known as fragmentation, creates a unique pattern in the mass spectrum that serves as a "fingerprint" for the compound. chemguide.co.uk The analysis of these fragments helps in piecing together the molecule's structure. Common fragmentation pathways for 1,3,4-oxadiazole derivatives often involve the cleavage of the heterocyclic ring or the bonds connecting substituent groups. researchgate.net The stability of the resulting fragment ions, such as acylium ions ([RCO]+), often influences the intensity of their corresponding peaks in the spectrum. chemguide.co.uk For example, the fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles can involve cleavage alpha or beta to the oxadiazole ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, HRMS analysis of a 4-amino-N′-heptanoylbenzohydrazide, a precursor to an oxadiazole derivative, showed a calculated m/z of 264.1712 for (C₁₄H₂₁N₃O₂+H⁺), with the found value being 264.1722, confirming the proposed formula. mdpi.com Similarly, for diisopropyl iminodiacetate, a related starting material, the calculated m/z for C₁₀H₁₉NO₄ + H⁺ was 218.1392, and the experimental value was found to be 218.1403. mdpi.com This level of accuracy is invaluable for validating the structures of newly synthesized 1,3,4-oxadiazole derivatives.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of a compound's structure.

Single crystal X-ray diffraction analysis has been successfully employed to elucidate the molecular and crystal structures of several derivatives of 1,3,4-oxadiazole. By growing a suitable single crystal, researchers can obtain detailed structural information.

For example, the crystal structure of benzyl (B1604629) [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate was determined and found to belong to the monoclinic space group P2₁. researchgate.net The analysis confirmed the formation of the 2-amino-1,3,4-oxadiazole ring. researchgate.net Similarly, the structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine was found to be monoclinic, with the central oxadiazole ring being nearly coplanar with the pendant phenyl and furan (B31954) rings. nih.gov

Table 1: Crystallographic Data for Selected 1,3,4-Oxadiazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate | C₁₈H₁₈N₄O₃ | Monoclinic | P2₁ | 9.8152 | 9.6305 | 9.8465 | 116.785 | researchgate.net |

| 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Monoclinic | P2₁/c | 13.195 | 5.6162 | 14.958 | 107.00 | nih.gov |

| 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione | C₇H₅N₃OS | Monoclinic | P2₁/n | 4.7946 | 13.775 | 11.722 | 96.557 | researchgate.net |

| 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl} piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | C₂₅H₃₁F₃N₄OS | Monoclinic | P2₁/c | 6.7323 | 15.4999 | 23.7905 | 93.037 | csic.es |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. biomedres.us

This method is routinely used in the characterization of 1,3,4-oxadiazole derivatives. For many newly synthesized compounds in this class, the elemental analysis results show deviations of less than 0.4% from the calculated values, which is considered a confirmation of their structure and purity.

Table 2: Elemental Analysis Data for Selected 1,3,4-Oxadiazole Derivatives

| Compound Formula | Analysis | %C | %H | %N | Ref. |

| C₂₁H₃₅N₃O₂ | Calculated | 69.77 | 9.76 | 11.62 | nih.gov |

| Found | 69.89 | 9.70 | 11.73 | nih.gov | |

| C₂₂H₃₈N₄O₂ | Calculated | 67.66 | 9.81 | 14.35 | nih.gov |

| Found | 67.75 | 9.90 | 14.34 | nih.gov | |

| C₂₀H₃₂FN₃O₂ | Calculated | 65.72 | 8.83 | 11.50 | nih.gov |

| Found | 65.80 | 8.92 | 11.51 | nih.gov | |

| C₁₉H₁₆N₄O₄ | Calculated | 62.63 | 4.43 | 15.38 | orientjchem.org |

| 3-Amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | Calculated | 28.58 | 2.00 | 49.99 | rsc.org |

| Found | 28.31 | 2.21 | 49.58 | rsc.org |

Intermolecular Interactions and Crystal Engineering of 1 5 Amino 1,3,4 Oxadiazol 2 Yl Ethanone Derivatives

Analysis of Noncovalent Interactions

The stability and packing of molecular crystals are governed by a variety of noncovalent interactions, which, although individually weak, collectively provide significant stabilization energy. The analysis of these interactions in the crystal structures of 1,3,4-oxadiazole (B1194373) derivatives reveals recurring patterns and structural motifs.

Hydrogen bonds are among the most critical directional interactions in controlling molecular assembly. The presence of both hydrogen bond donors (the amino N–H group) and acceptors (the nitrogen and oxygen atoms of the oxadiazole ring, the carbonyl oxygen) in 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone makes these interactions central to its crystal packing.

N–H···N and N–H···O Interactions: The amino group (–NH₂) is a potent hydrogen bond donor. In the crystal lattice, it can form strong hydrogen bonds with the nitrogen atoms of the oxadiazole ring or the carbonyl oxygen of an adjacent molecule. For instance, in the crystal structure of a related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, pairs of intermolecular N—H···N hydrogen bonds link molecules into inversion dimers, creating stable R²₂ rsc.org ring motifs. mdpi.com Similar N–H···O interactions are also crucial in stabilizing conformations of various heterocyclic compounds. q-chem.com

| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Packing |

| N–H···N | Amino Group (N–H) | Oxadiazole Nitrogen | Formation of robust dimers and chains. mdpi.com |

| N–H···O | Amino Group (N–H) | Carbonyl Oxygen (C=O) | Stabilization of layered or 3D networks. |

| C–H···N | Methyl/Aryl C–H | Oxadiazole Nitrogen | Directional control and fine-tuning of molecular arrangement. rsc.org |

The aromatic 1,3,4-oxadiazole ring is capable of engaging in π–π stacking interactions, which are crucial for the stabilization of crystal structures containing aromatic systems. These interactions can occur between two oxadiazole rings (homo-stacking) or between an oxadiazole ring and another aromatic moiety (hetero-stacking). psicode.orgnih.gov Studies on various 1,3,4-oxadiazole derivatives have demonstrated the presence of both (oxadiazole)···(oxadiazole) and (oxadiazole)···(phenyl) stacking configurations. nih.govnih.gov These interactions contribute significantly to the cohesive energy of the crystal and influence the electronic properties of the material. psicode.org The geometry of these interactions (e.g., face-to-face vs. offset) is determined by the balance between attractive dispersion forces and electrostatic repulsion. researchgate.net

C–H···π interactions are another important class of weak hydrogen bonds where a C–H bond interacts with the electron cloud of a π-system, such as the 1,3,4-oxadiazole ring. These interactions are recognized as significant forces in supramolecular chemistry and molecular recognition. rsc.org In derivatives of 1,3,4-oxadiazole, both aliphatic and aromatic C–H bonds can act as donors to the π-system of the oxadiazole ring or an adjacent phenyl ring. nih.govnih.gov These interactions help to stabilize the crystal packing, often working in concert with stronger hydrogen bonds to build complex three-dimensional networks. rsc.orgrsc.org

Theoretical Approaches to Intermolecular Interactions

To gain a deeper, quantitative understanding of the forces governing the crystal structure of this compound derivatives, computational chemistry methods are employed. These theoretical approaches allow for the calculation of interaction energies and the decomposition of these energies into physically meaningful components.

Symmetry Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for directly calculating and analyzing intermolecular interaction energies. nih.gov Unlike the more common supermolecular approach, which obtains the interaction energy by subtracting monomer energies from the dimer energy, SAPT computes the interaction energy itself as a perturbation to the system of non-interacting monomers. nih.gov This avoids issues like basis set superposition error (BSSE) and provides a detailed energy decomposition.

The SAPT framework partitions the total interaction energy (E_int) into four fundamental physical terms:

Electrostatics (E_elst): The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap.

Induction (E_ind): The attractive energy resulting from the polarization of one molecule's electron cloud by the static charge distribution of the other.

Dispersion (E_disp): A purely quantum mechanical attractive force arising from the correlated fluctuations of electrons in the interacting molecules.

SAPT Interaction Energy Decomposition: E_int = E_elst + E_exch + E_ind + E_disp

This decomposition is invaluable for crystal engineering as it provides a quantitative rationale for why certain supramolecular synthons are favored. psicode.org For example, a SAPT analysis can reveal whether a specific π–π stacking arrangement is primarily stabilized by favorable dispersion forces or by electrostatic interactions between molecular quadrupoles. psicode.org By applying SAPT, researchers can move beyond geometric descriptions to a fundamental physical understanding of the forces that dictate the crystal packing of 1,3,4-oxadiazole derivatives, enabling a more rational design of new crystalline materials. rsc.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in molecules and materials, providing a rigorous definition of chemical bonds and intermolecular interactions. rsc.orgnih.gov The analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ(r)), which are points where the gradient of the electron density is zero. The properties of the electron density at these BCPs, such as its magnitude, its Laplacian (∇²ρ(r)), and the energy densities, characterize the nature and strength of the interaction.

For non-covalent interactions, such as hydrogen bonds and van der Waals forces, the following criteria are typically observed at the BCP:

Low electron density (ρ(r)) : Typically in the range of 0.002 to 0.04 atomic units (a.u.).

Positive Laplacian of the electron density (∇²ρ(r) > 0) : This indicates a depletion of electron density at the critical point, characteristic of "closed-shell" interactions, which include hydrogen bonds, halogen bonds, and van der Waals contacts.

Small ratio of |V(r)|/G(r) < 1 : Where V(r) is the potential energy density and G(r) is the kinetic energy density. This ratio helps to distinguish non-covalent interactions from shared (covalent) interactions.

In studies of related adamantane-1,3,4-thiadiazole derivatives, QTAIM analysis has been instrumental in quantifying the strength of various intermolecular contacts, including N–H···N hydrogen bonds and weaker C–H···S or C–H···π interactions. rsc.orgnih.gov The topological parameters derived from this analysis allow for a hierarchical ranking of the interactions contributing to the crystal's stability.

Table 1: Representative QTAIM Topological Parameters for Intermolecular Interactions in Heterocyclic Compounds (Note: This table is illustrative, based on data for related compounds, as specific data for this compound derivatives is not available.)

| Interaction Type | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] |

| N–H···N | 0.015 - 0.035 | 0.024 - 0.050 | < 0 |

| C–H···O | 0.005 - 0.015 | 0.015 - 0.030 | ≈ 0 or > 0 |

| C–H···π | 0.003 - 0.008 | 0.010 - 0.020 | > 0 |

| π···π Stacking | 0.002 - 0.006 | 0.008 - 0.015 | > 0 |

Non-Covalent Interaction (NCI) Plot Analysis

The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of space involved in non-covalent interactions. researchgate.netresearchgate.net It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG), s(r). The NCI analysis generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interactions:

Blue surfaces : Indicate strong, attractive interactions, such as strong hydrogen bonds.

Green surfaces : Represent weaker, attractive van der Waals interactions.

Red surfaces : Denote strong, repulsive interactions, typically found within sterically crowded regions or inside rings.

Crystal Packing Architectures and Stabilization Energies

The interplay of various intermolecular interactions, as characterized by QTAIM and NCI analysis, leads to specific three-dimensional packing arrangements in the crystal. In 1,3,4-oxadiazole derivatives, common supramolecular synthons include hydrogen-bonded dimers, chains, and sheets. rsc.orgresearchgate.net The presence of both hydrogen bond donors (the amino group) and acceptors (the oxadiazole nitrogen and oxygen atoms, and the ethanone (B97240) carbonyl group) in this compound suggests a high propensity for forming robust hydrogen-bonded networks.

Computational methods, such as the PIXEL method or density functional theory with symmetry-adapted perturbation theory (DFT-SAPT), are used to calculate the stabilization energies of different molecular pairs within the crystal lattice. rsc.orgnih.gov These calculations dissect the total interaction energy into distinct physical components: electrostatic, polarization, dispersion, and exchange-repulsion. This allows for a quantitative assessment of the driving forces behind the observed crystal packing. For instance, while strong N–H···N or N–H···O hydrogen bonds are often dominated by the electrostatic component, π-π stacking interactions are primarily driven by dispersion forces.

Table 2: Illustrative Interaction Energy Components for Molecular Dimers in Heterocyclic Crystals (Note: This table is illustrative, based on data for related compounds, as specific data for this compound derivatives is not available.)

| Dimer Motif | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| N-H···N Dimer | -45.0 | -10.5 | -25.0 | 30.5 | -50.0 |

| π-π Stacked Dimer | -15.0 | -5.0 | -40.0 | 28.0 | -32.0 |

| C-H···O Dimer | -12.0 | -3.5 | -15.0 | 16.5 | -14.0 |

Potential Energy Surface (PES) Calculations for Molecular Aggregation Structures

Potential Energy Surface (PES) calculations are employed to explore the energetic landscape of molecular dimerization and aggregation. nih.gov By systematically varying the distance and orientation between two or more molecules, a multidimensional surface of interaction energies is generated. The minima on this surface correspond to the most stable arrangements of the molecules (dimers, trimers, etc.).

These calculations are crucial for understanding polymorphism—the ability of a compound to crystallize in multiple different forms. Each polymorph corresponds to a different local minimum on the lattice energy PES. By comparing the energies of different possible packing arrangements, researchers can predict the most likely crystal structures and understand the factors that might favor the formation of one polymorph over another. For complex heterocyclic molecules, PES scans can reveal the preferred geometries for hydrogen bonding and π-stacking, providing a direct link between the interaction energies of isolated dimers and the final extended structure of the crystal.

Reactivity and Chemical Transformations of 1 5 Amino 1,3,4 Oxadiazol 2 Yl Ethanone

Reactions Involving the 1,3,4-Oxadiazole (B1194373) Ring System

Ring Stability and Reactivity Profiles

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by its notable thermal stability. rroij.comuobasrah.edu.iq This stability is a general feature of the ring system and is enhanced by the presence of substituents, particularly aryl groups. rroij.com As a heterocyclic aromatic compound, the 1,3,4-oxadiazole ring's reactivity is governed by the electron distribution within the ring. The presence of two electronegative nitrogen atoms and an oxygen atom results in a relatively electron-deficient carbon framework (at positions 2 and 5). rroij.com

Transformations of the Amino Substituent

The primary amino group at the 5-position of the oxadiazole ring is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions

The amino group of 2-amino-1,3,4-oxadiazole derivatives readily undergoes acylation reactions with acid chlorides or isocyanates. For instance, various 2-amino-1,3,4-oxadiazoles have been successfully converted into their corresponding amides by treatment with appropriate acid chlorides in the presence of a base like pyridine (B92270). researchgate.net This reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acid chloride.

Similarly, alkylation of the amino group is a feasible transformation. The synthesis of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines has been achieved by reacting the parent amino-oxadiazole with dodecyl isocyanate, followed by cyclization, demonstrating the nucleophilic character of the amino group. nih.gov Another strategy involves the substitution reaction on related heterocycles, where bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles are reacted with nucleophiles like diisopropyl iminodiacetate, indicating that the core structure is stable to conditions that facilitate N-alkylation. mdpi.com

Table 1: Examples of Acylation Reactions of Amino-1,3,4-oxadiazoles

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Amino-1,3,4-oxadiazole Derivative | Acid Chloride | Pyridine | Room Temperature, 3 hrs | 1,2-Ethane-bis-[2-(substituted amido)-5-(4-oxyphenyl)-1,3,4-oxadiazole] |

Data synthesized from literature reports. researchgate.netnih.gov

Diazotization and Coupling Reactions

The primary aromatic amino group on the 1,3,4-oxadiazole ring can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is an electrophilic species that can subsequently react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. rdd.edu.iqresearchgate.net

This reactivity is analogous to that observed in other aromatic amines. Studies have demonstrated the successful diazotization of amino-oxadiazoles and subsequent coupling with various phenol (B47542) derivatives (e.g., p-hydroxy benzaldehyde, p-hydroxy benzoic acid) to produce novel azo-oxadiazole ligands. researchgate.net The electrophilic diazonium cation attacks the activated aromatic ring of the coupling partner, typically at the para position, to form a stable azo bridge (-N=N-). rdd.edu.iq

Reactions at the Ethanone (B97240) Moiety

The ethanone group (-COCH₃) attached to the C-2 position of the oxadiazole ring provides another reactive center in the molecule, primarily involving the carbonyl group and the adjacent methyl protons.

Condensation Reactions with Aldehydes (e.g., Schiff Base Formation)

While the user's outline places Schiff base formation under this section, it is scientifically crucial to clarify that Schiff bases (or imines) are formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). ekb.eg Therefore, in the case of 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone, it is the 5-amino group that reacts with aldehydes to form Schiff bases, not the ethanone moiety. researchgate.netmdpi.com

This reaction typically involves refluxing the amino-oxadiazole with a suitable aldehyde in a solvent like ethanol (B145695) or benzene, often with a catalytic amount of acid (e.g., glacial acetic acid). researchgate.netmdpi.com The reaction proceeds via nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine (C=N) linkage characteristic of a Schiff base. ekb.eg

The ethanone moiety itself, specifically its α-methyl group, is capable of participating in other types of condensation reactions. The protons on the methyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl and the attached oxadiazole ring. This allows the ethanone group to act as a nucleophile in base-catalyzed aldol-type condensation reactions with aldehydes, leading to the formation of α,β-unsaturated ketones (chalcones). However, literature specifically detailing this reaction for this compound is less common than reports on Schiff base formation from its amino group.

Table 2: Representative Schiff Base Formation from Amino-oxadiazole Derivatives

| Starting Amine | Aldehyde | Solvent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| 1,2-Ethane-bis-[2-amino-5-(4-oxyphenyl)-1,3,4-oxadiazole] | Various Aldehydes | Dry Benzene | Glacial Acetic Acid | Reflux, 6 hrs | Bis-Schiff Base |

Data synthesized from literature reports. researchgate.netmdpi.com

Functional Group Interconversions and Derivatization Strategies of this compound

The synthetic versatility of this compound stems from the presence of two key reactive sites: the primary amino group at the C5 position and the acetyl (ethanone) group at the C2 position of the 1,3,4-oxadiazole ring. These functional groups allow for a wide range of interconversions and derivatization reactions, making the molecule a valuable scaffold in the synthesis of more complex heterocyclic systems. The reactivity of each group can be selectively exploited to build diverse molecular architectures.

Derivatization of the C5-Amino Group

The primary amino group on the 1,3,4-oxadiazole ring is a versatile handle for various chemical transformations, including acylation, amidation, and the formation of Schiff bases. These reactions are fundamental in creating libraries of derivatives for various applications.

Acylation and Amidation: The nucleophilic nature of the amino group allows for straightforward acylation reactions with acid chlorides and coupling reactions with carboxylic acids. For instance, 2-amino-5-substituted-1,3,4-oxadiazoles readily react with various acid chlorides, such as 3-nitrobenzoyl chloride and 4-methoxybenzoyl chloride, to yield the corresponding N-acylated derivatives. nih.govd-nb.info Similarly, peptide coupling methodologies can be employed to link amino acids to the oxadiazole core. The reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with N-Boc protected amino acids like N-Boc-glycine, in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of amide bonds. nih.govd-nb.info

Schiff Base Formation: The amino group can undergo condensation with various aromatic aldehydes to form Schiff bases (imines). This reaction is typically carried out by refluxing the 2-amino-1,3,4-oxadiazole derivative with the desired aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.comresearchgate.net This strategy has been used to synthesize a wide array of N-arylidene-5-aryl-1,3,4-oxadiazol-2-amines. researchgate.net

Diazotization Reactions: The primary aromatic amine functionality can also undergo diazotization. The resulting diazonium salts are versatile intermediates that can be coupled with activated aromatic compounds, such as phenols and anilines, to produce azo dyes. mdpi.com This classic transformation introduces a new dimension of chromophoric and functional complexity to the oxadiazole scaffold. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference Compound Example | Source |

|---|---|---|---|---|

| Acylation | Acid Chloride, Pyridine, Room Temperature | N-Acyl-1,3,4-oxadiazol-2-amine | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | nih.gov |

| Amidation (Peptide Coupling) | N-Boc-amino acid, DCC, DMAP, CH2Cl2, 0°C to RT | N-(1,3,4-oxadiazol-2-yl)amide | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | d-nb.info |

| Schiff Base Formation | Aromatic Aldehyde, Ethanol, Reflux | N-Arylidene-1,3,4-oxadiazol-2-amine | 2-amino-5-aryl-1,3,4-oxadiazoles | researchgate.net |

| Diazotization-Coupling | 1. NaNO2, HCl, 0-5°C; 2. Activated Aromatic (e.g., Phenol) | Azo-substituted 1,3,4-oxadiazole | 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline | mdpi.com |

Derivatization of the C2-Acetyl Group

The acetyl group provides another avenue for extensive derivatization, primarily through reactions involving the active methylene (B1212753) protons and the carbonyl carbon.

Claisen-Schmidt Condensation (Chalcone Synthesis): The most prominent reaction of the acetyl group is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. jchemrev.comscialert.net This base-catalyzed reaction typically involves treating the acetophenone (B1666503) derivative (in this case, this compound) and an aromatic aldehyde with a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ijarsct.co.in The resulting chalcone (B49325) scaffold, featuring a reactive enone moiety, is a key precursor for the synthesis of various other heterocyclic compounds. jchemrev.comijarsct.co.in

Further Transformations of Chalcones: The chalcone derivatives obtained from the parent compound can undergo subsequent cyclization reactions. For example, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. These transformations highlight the utility of the acetyl group as a launchpad for constructing more elaborate molecular frameworks.

| Reaction Type | Reagents and Conditions | Intermediate/Product Type | General Substrate | Source |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH, Ethanol, Room Temperature | Chalcone (α,β-Unsaturated Ketone) | Acetophenones | jchemrev.comscialert.netijarsct.co.in |

| Pyrazoline Synthesis | Chalcone, Hydrazine Hydrate, Acetic Acid, Reflux | Pyrazoline derivative | Chalcones | ijarsct.co.in |

| Isoxazole Synthesis | Chalcone, Hydroxylamine Hydrochloride, Base | Isoxazole derivative | Chalcones | jchemrev.com |

Q & A

Q. What are the established synthetic routes for 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone, and what key reaction conditions are required?

The compound can be synthesized via condensation reactions. For example, derivatives of 1,3,4-oxadiazole are often prepared by reacting substituted ethanone precursors with hydrazine derivatives. A typical method involves refluxing 1-(substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone with thiosemicarbazide in PEG-400 using acetic acid as a catalyst at 70–80 °C for 2–3 hours . Purification is achieved via recrystallization, and structural confirmation employs IR, NMR (¹H and ¹³C), and HR-MS .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.8 ppm), NH₂ groups (δ ~7.3 ppm), and alkyl chains (δ 2.4–5.0 ppm) .

- IR : Stretching vibrations for C=N (1632–1701 cm⁻¹) and N-H (3072 cm⁻¹) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content) .

- Mass spectrometry : HR-MS confirms molecular ion peaks (e.g., m/z 297–342 [M+H]⁺) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Common assays include:

- Anti-tubercular screening : Against Mycobacterium tuberculosis H37Rv, with MIC values compared to standard drugs .

- Enzyme inhibition : α-Amylase inhibition assays (e.g., >70% inhibition indicates antidiabetic potential) .

- Antioxidant activity : DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, SHELXTL is used to analyze high-resolution data, resolving issues like twinning or disorder in heterocyclic systems . Hirshfeld surface analysis further elucidates intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What computational methods are employed to predict binding interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to enzymes (e.g., α-amylase or M. tuberculosis targets) .

- QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to bioactivity .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Q. How do structural modifications (e.g., substitution on the oxadiazole ring) impact biological activity?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance anti-tubercular activity by increasing membrane permeability .

- Amino groups at the 5-position of oxadiazole improve hydrogen-bonding interactions with enzyme active sites, as seen in α-amylase inhibition .

- Thioether linkages (e.g., -S- groups) increase lipophilicity, correlating with improved MIC values against M. tuberculosis .

Q. What strategies address contradictions in spectral or bioactivity data between analogs?

- Comparative NMR analysis : Assigning peaks using DEPT or 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Dose-response curves : Re-evaluating IC₅₀/MIC values under standardized conditions to minimize assay variability .

- Crystallographic validation : Resolving tautomeric or conformational ambiguities (e.g., keto-enol tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.